molecular formula C21H27NO B14519771 2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine CAS No. 62663-46-1

2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine

Cat. No.: B14519771
CAS No.: 62663-46-1
M. Wt: 309.4 g/mol
InChI Key: KMDSVNCMYWNVBR-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 3-phenoxy-3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . The specific industrial methods for producing this compound may vary, but they generally follow similar principles of catalytic hydrogenation and nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62663-46-1

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-1-(3-phenoxy-3-phenylpropyl)piperidine

InChI

InChI=1S/C21H27NO/c1-18-10-8-9-16-22(18)17-15-21(19-11-4-2-5-12-19)23-20-13-6-3-7-14-20/h2-7,11-14,18,21H,8-10,15-17H2,1H3

InChI Key

KMDSVNCMYWNVBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCC(C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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